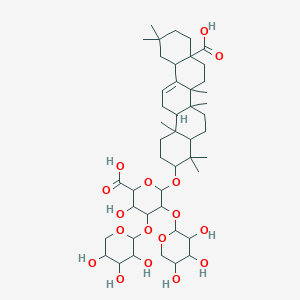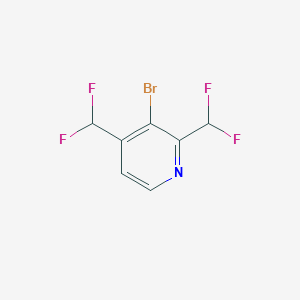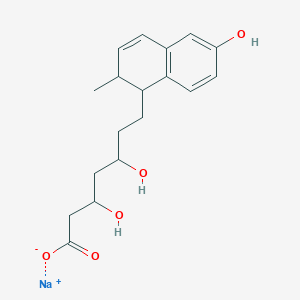![molecular formula C15H10F4O3 B12065976 2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)
2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and decarboxylation agents. The reaction conditions may vary depending on the desired product, but typically involve the use of catalysts, solvents, and controlled temperatures.
Major Products
The major products formed from these reactions include esters, amides, and decarboxylated derivatives. These products can be further utilized in various applications, including drug development and materials science.
Applications De Recherche Scientifique
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in organic synthesis, allowing researchers to introduce the trifluoromethoxy group into various molecules.
Medicinal Chemistry: This compound is used in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors. These agents may inhibit blood clot formation and prevent thrombotic events.
Materials Science: The unique properties of this compound make it valuable for the development of novel materials with enhanced lipophilicity and metabolic stability.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes, such as lipoxygenase, which plays a role in inflammatory processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-Fluoro-2-(trifluoromethoxy)acetic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the biphenyl core. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in drug discovery and materials science.
Propriétés
Formule moléculaire |
C15H10F4O3 |
|---|---|
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
2-[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-13-7-10(1-2-11(13)8-14(20)21)9-3-5-12(6-4-9)22-15(17,18)19/h1-7H,8H2,(H,20,21) |
Clé InChI |
KMQWWJJQJLWFAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)CC(=O)O)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)










